![molecular formula C17H21N3 B5670072 3-methyl-6-(3-methyl-3-phenylpiperidin-1-yl)pyridazine](/img/structure/B5670072.png)
3-methyl-6-(3-methyl-3-phenylpiperidin-1-yl)pyridazine
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Overview
Description
Synthesis Analysis
Pyridazine derivatives, including structures similar to 3-methyl-6-(3-methyl-3-phenylpiperidin-1-yl)pyridazine, are synthesized through various methods, emphasizing the adaptability of the pyridazine core in medicinal chemistry. For instance, Contreras et al. (2001) discussed the synthesis and structure-activity relationships of pyridazine analogues as acetylcholinesterase inhibitors, highlighting the versatility of pyridazine derivatives in drug design (Contreras et al., 2001). Additionally, the synthesis of novel 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives with herbicidal activities showcases the functionalization capacity of the pyridazine ring to generate compounds with diverse biological activities (Xu et al., 2008).
Molecular Structure Analysis
The molecular structure of pyridazine derivatives, including potential configurations of 3-methyl-6-(3-methyl-3-phenylpiperidin-1-yl)pyridazine, can be elucidated using various spectroscopic and crystallographic techniques. Sallam et al. (2021) synthesized and conducted a detailed structure analysis, including DFT calculations, Hirshfeld surface studies, and energy frameworks, on a pyridazine analog, demonstrating the comprehensive analysis required to understand these molecules' molecular architecture (Sallam et al., 2021).
properties
IUPAC Name |
3-methyl-6-(3-methyl-3-phenylpiperidin-1-yl)pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3/c1-14-9-10-16(19-18-14)20-12-6-11-17(2,13-20)15-7-4-3-5-8-15/h3-5,7-10H,6,11-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAWKMQVRBMTEAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N2CCCC(C2)(C)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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